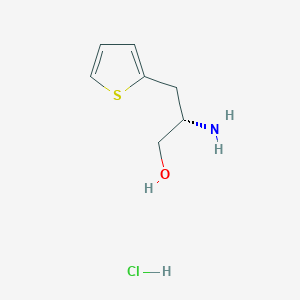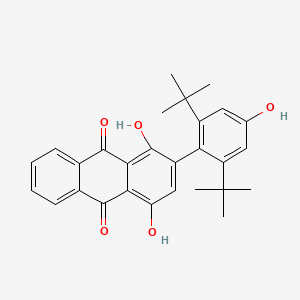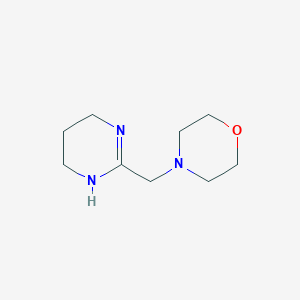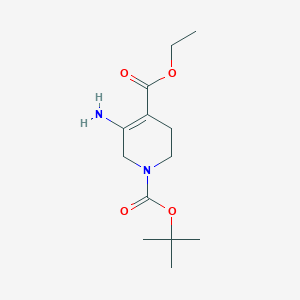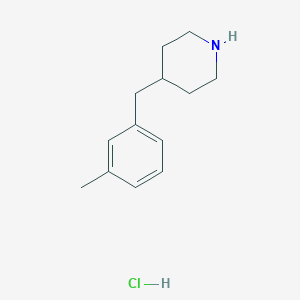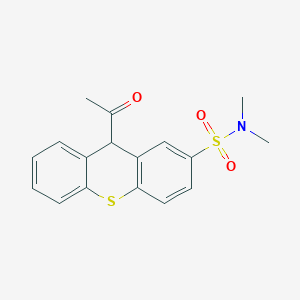
9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide is a chemical compound belonging to the thioxanthene class. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by its unique structure, which includes an acetyl group, a dimethylamino group, and a sulfonamide group attached to the thioxanthene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide typically involves multiple steps. One common method starts with the acetylation of 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide. This intermediate is then subjected to a condensation reaction, followed by an amine exchange to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioxanthene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is explored for its potential use as an antipsychotic agent, similar to other thioxanthenes.
Industry: It is used in the development of new materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 9-Acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide involves its interaction with various molecular targets. It acts as an antagonist on different postsynaptic receptors, including dopaminergic, serotonergic, histaminergic, alpha-adrenergic, and muscarinic receptors. This broad receptor activity contributes to its potential therapeutic effects, such as antipsychotic, anxiolytic, and anti-depressive properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiothixene: Another thioxanthene derivative used as an antipsychotic agent.
Chlorprothixene: A thioxanthene derivative with similar antipsychotic properties.
Flupenthixol: A thioxanthene derivative used in the treatment of schizophrenia.
Eigenschaften
Molekularformel |
C17H17NO3S2 |
|---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
9-acetyl-N,N-dimethyl-9H-thioxanthene-2-sulfonamide |
InChI |
InChI=1S/C17H17NO3S2/c1-11(19)17-13-6-4-5-7-15(13)22-16-9-8-12(10-14(16)17)23(20,21)18(2)3/h4-10,17H,1-3H3 |
InChI-Schlüssel |
NLMLEQUSGRGRNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



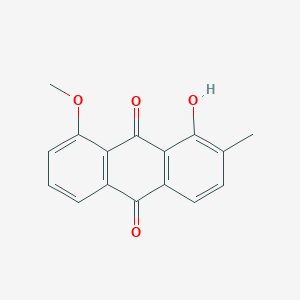
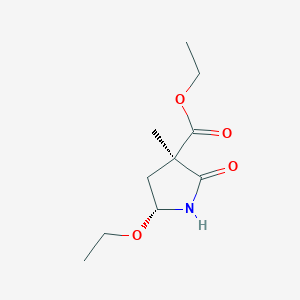
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt](/img/structure/B13149295.png)
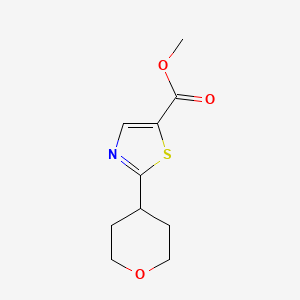

![Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate](/img/structure/B13149317.png)
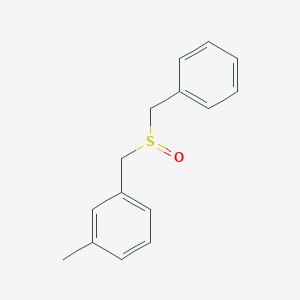
![Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
